![molecular formula C46H52FeO2P2 B12060442 (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)
(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine is a chiral phosphine ligand that has garnered significant interest in the field of organometallic chemistry. This compound is notable for its unique structure, which includes a ferrocene backbone and two distinct phosphine groups. The presence of the ferrocene moiety imparts stability and electronic properties that are beneficial in various catalytic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine typically involves multiple steps, starting with the preparation of the ferrocene backbone. The ferrocene is first functionalized with phosphine groups through a series of substitution reactions. The reaction conditions often require the use of strong bases and inert atmospheres to prevent oxidation and degradation of the sensitive phosphine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, where the reagents are mixed in reactors under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. Purification steps such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.
化学反应分析
Types of Reactions
(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides under mild conditions.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The ligand can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups results in the formation of phosphine oxides, while substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine has numerous applications in scientific research:
Chemistry: It is widely used as a ligand in transition metal catalysis, particularly in asymmetric synthesis where its chiral properties are advantageous.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs.
Industry: It is employed in the production of fine chemicals and pharmaceuticals, where its catalytic properties enhance reaction efficiency and selectivity.
作用机制
The mechanism by which (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The ferrocene backbone provides electronic stabilization, while the phosphine groups participate in the catalytic cycle, often enhancing the reactivity and selectivity of the metal center.
相似化合物的比较
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with two phosphine groups, but lacking the chiral and substituted phenyl groups.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A chiral ligand used in asymmetric catalysis, similar in function but different in structure.
Triphenylphosphine: A simpler phosphine ligand without the ferrocene backbone, used in a wide range of catalytic applications.
Uniqueness
(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine is unique due to its combination of a chiral ferrocene backbone and substituted phosphine groups. This structure imparts both stability and enhanced reactivity, making it particularly valuable in asymmetric catalysis and other specialized applications.
属性
分子式 |
C46H52FeO2P2 |
|---|---|
分子量 |
754.7 g/mol |
InChI |
InChI=1S/C41H47O2P2.C5H5.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;/h12-24,33H,1-11H3;1-5H;/t33-;;/m0../s1 |
InChI 键 |
WMHNOIYFVOSUJD-NYPSMHOZSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
规范 SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







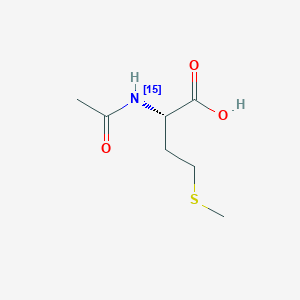
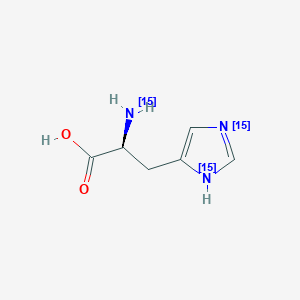
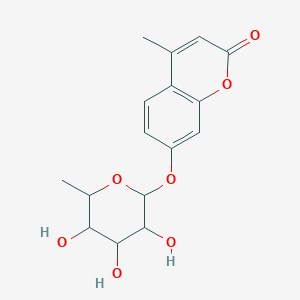
![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)
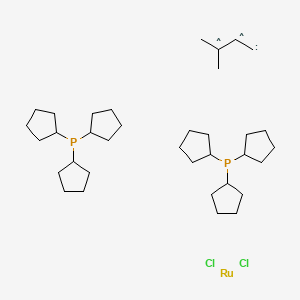
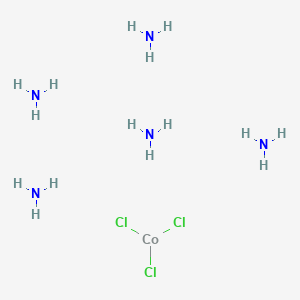


![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
